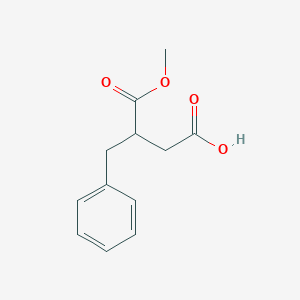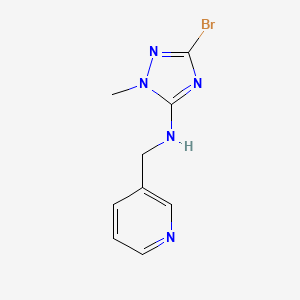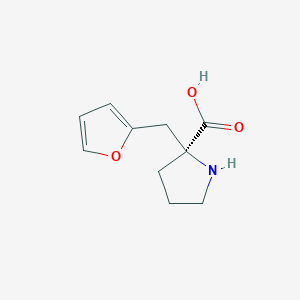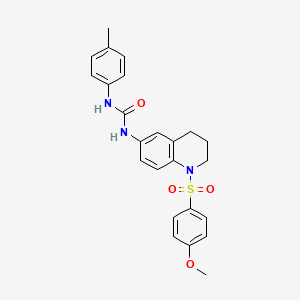![molecular formula C16H14O4 B2417605 3'-(乙酰氧甲基)-[1,1'-联苯]-4-羧酸 CAS No. 2109060-05-9](/img/structure/B2417605.png)
3'-(乙酰氧甲基)-[1,1'-联苯]-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-(Acetoxymethyl)-[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C16H14O4. This compound is part of the biphenyl carboxylic acid family, characterized by the presence of two benzene rings connected by a single bond, with various functional groups attached to the rings. The acetoxymethyl group and the carboxylic acid group are key functional groups in this compound, contributing to its unique chemical properties and reactivity.
科学研究应用
3’-(Acetoxymethyl)-[1,1’-biphenyl]-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-substrate interactions and the development of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
- Without precise data, we can’t pinpoint the exact target. However, let’s consider a hypothetical scenario where it interacts with an angiotensin II receptor (AT1 receptor), similar to telmisartan .
Target of Action
Mode of Action
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Acetoxymethyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves several steps, starting from commercially available biphenyl derivatives. One common method involves the acetylation of a biphenyl derivative followed by oxidation and esterification reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene. The reaction temperatures can vary, but they are generally maintained between 50°C and 100°C to ensure optimal yields.
Industrial Production Methods
In an industrial setting, the production of 3’-(Acetoxymethyl)-[1,1’-biphenyl]-4-carboxylic acid may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions
3’-(Acetoxymethyl)-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The acetoxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the benzene rings can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used, often in anhydrous conditions.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst such as iron (Fe).
Major Products
Oxidation: The major product is 3’-(Carboxymethyl)-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: The major products can be 3’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carboxylic acid or 3’-(Formylmethyl)-[1,1’-biphenyl]-4-carboxylic acid.
Substitution: The major products depend on the substituents introduced, such as 3’-(Acetoxymethyl)-[1,1’-biphenyl]-4-chlorocarboxylic acid.
相似化合物的比较
Similar Compounds
- 3’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carboxylic acid
- 3’-(Formylmethyl)-[1,1’-biphenyl]-4-carboxylic acid
- 3’-(Methyl)-[1,1’-biphenyl]-4-carboxylic acid
Uniqueness
3’-(Acetoxymethyl)-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of the acetoxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with enzymes and receptors, making it a valuable compound in various research fields. Additionally, its ability to undergo multiple types of chemical reactions makes it a versatile building block in organic synthesis.
属性
IUPAC Name |
4-[3-(acetyloxymethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11(17)20-10-12-3-2-4-15(9-12)13-5-7-14(8-6-13)16(18)19/h2-9H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOSIZOYHRZVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC(=CC=C1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2417523.png)

![2-((3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid](/img/structure/B2417526.png)




![4-[4-(Benzyloxy)phenyl]-2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2417531.png)

![4-Amino-5-cyano-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide](/img/structure/B2417534.png)

![3-(4-Ethoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2417541.png)
![1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyl)ethanone](/img/structure/B2417542.png)

